

The Function of (1R,2R)-ML-SI3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2R)-ML-SI3

Cat. No.: B2928905

[Get Quote](#)

(1R,2R)-ML-SI3, a stereoisomer of the broader ML-SI3 compound, has emerged as a critical chemical tool for the investigation of cellular processes governed by the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. This guide provides a comprehensive overview of the function, mechanism of action, and experimental application of **(1R,2R)-ML-SI3** for researchers, scientists, and drug development professionals.

Core Function: Potent Inhibition of TRPML Channels

(1R,2R)-ML-SI3 functions as a potent antagonist of the TRPML family of endo-lysosomal calcium channels.^{[1][2]} Its primary mechanism of action is the direct inhibition of channel activity, thereby blocking the efflux of calcium ions (Ca^{2+}) from the lumen of lysosomes and late endosomes into the cytoplasm.^[3] This inhibitory action is crucial for dissecting the physiological roles of TRPML channels in various cellular signaling pathways.

Quantitative Inhibitory Profile

The inhibitory potency of **(1R,2R)-ML-SI3** varies across the three mammalian TRPML isoforms, with the highest efficacy observed against TRPML1 and TRPML2.

Target	IC50 (μM)
TRPML1	1.6[1][2]
TRPML2	2.3[1][2]
TRPML3	12.5[1][2]

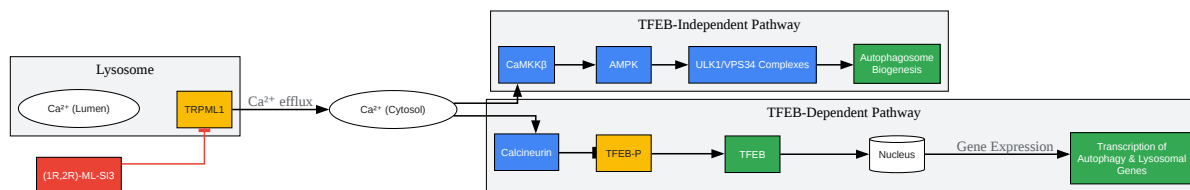
Signaling Pathways Modulated by (1R,2R)-ML-SI3

By inhibiting TRPML channels, **(1R,2R)-ML-SI3** serves as an invaluable tool to probe the downstream signaling cascades initiated by lysosomal Ca^{2+} release. The most well-characterized of these is the regulation of autophagy.

Regulation of Autophagy

TRPML1-mediated Ca^{2+} release is a key step in the intricate process of autophagy, a cellular recycling mechanism essential for homeostasis. **(1R,2R)-ML-SI3**, by blocking this initial trigger, allows for the precise investigation of two distinct pathways through which TRPML1 controls autophagy:

- **TFEB-Independent Pathway (Rapid Autophagosome Biogenesis):** Acute activation of TRPML1 leads to a rapid, localized release of Ca^{2+} that activates Calcium/calmodulin-dependent protein kinase kinase β (CaMKK β). This, in turn, activates AMP-activated protein kinase (AMPK), which subsequently stimulates the ULK1 and VPS34 complexes, crucial for the initiation and formation of autophagosomes.[4][5][6][7]
- **TFEB-Dependent Pathway (Transcriptional Regulation):** Sustained TRPML1 activity and the resulting Ca^{2+} release also activate the phosphatase calcineurin. Calcineurin dephosphorylates Transcription Factor EB (TFEB), enabling its translocation to the nucleus. [6][7][8] In the nucleus, TFEB promotes the transcription of genes involved in lysosomal biogenesis and autophagy, leading to a long-term enhancement of cellular degradative capacity.

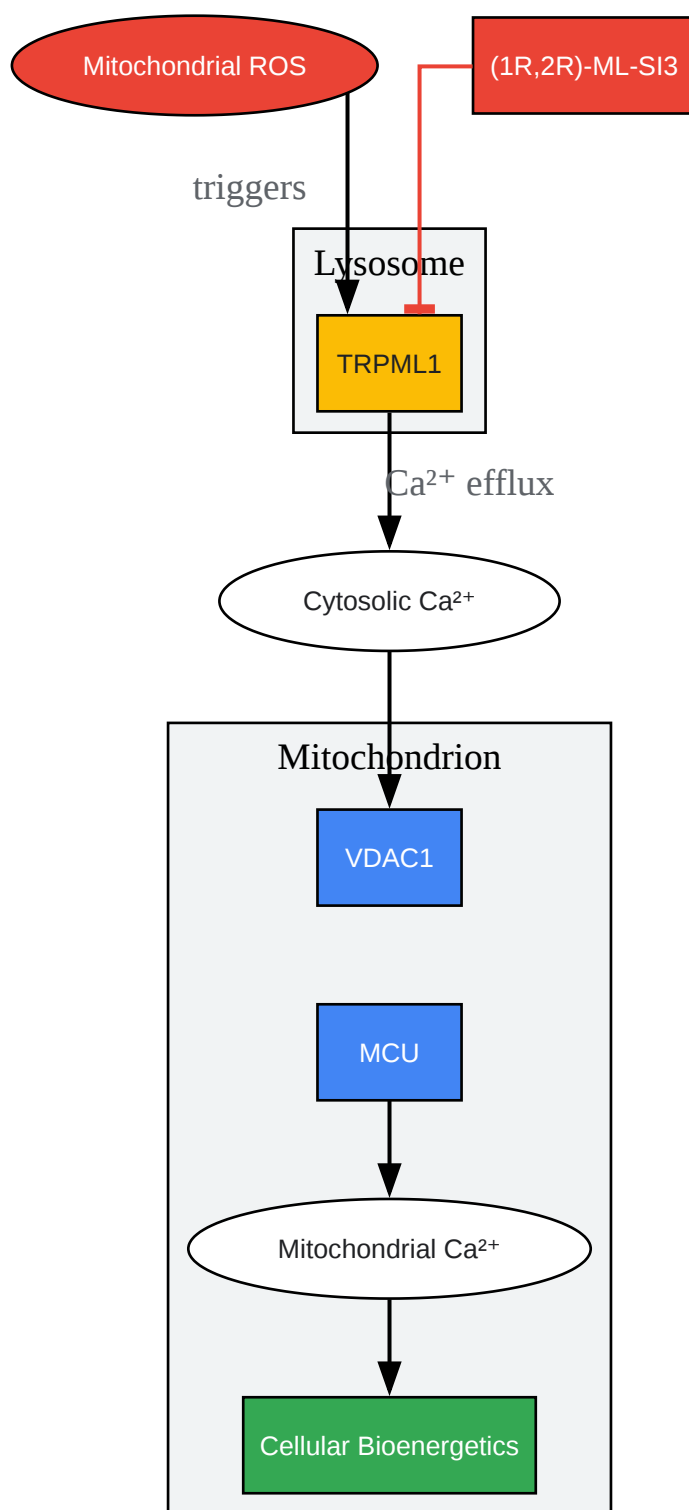


[Click to download full resolution via product page](#)

Figure 1. **(1R,2R)-ML-SI3** inhibits TRPML1-mediated autophagy signaling pathways.

Modulation of Mitochondrial Calcium Homeostasis

TRPML1-mediated Ca^{2+} release from lysosomes can also influence mitochondrial function. This lysosome-mitochondria communication is initiated by mitochondrial reactive oxygen species (ROS), which can trigger TRPML1 activity. The subsequent efflux of lysosomal Ca^{2+} is taken up by mitochondria via the Voltage-Dependent Anion Channel 1 (VDAC1) and the Mitochondrial Calcium Uniporter (MCU).[9] This Ca^{2+} influx into the mitochondria can stimulate cellular bioenergetics.



[Click to download full resolution via product page](#)

Figure 2. Inhibition of TRPML1 by **(1R,2R)-ML-SI3** disrupts lysosome-mitochondria Ca²⁺ signaling.

Experimental Protocols

Detailed methodologies for key experiments utilizing **(1R,2R)-ML-SI3** are provided below.

Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Inhibition

This protocol is designed to measure the inhibitory effect of **(1R,2R)-ML-SI3** on TRPML1 channel currents.

Objective: To quantify the inhibition of TRPML1 agonist-induced currents by **(1R,2R)-ML-SI3**.

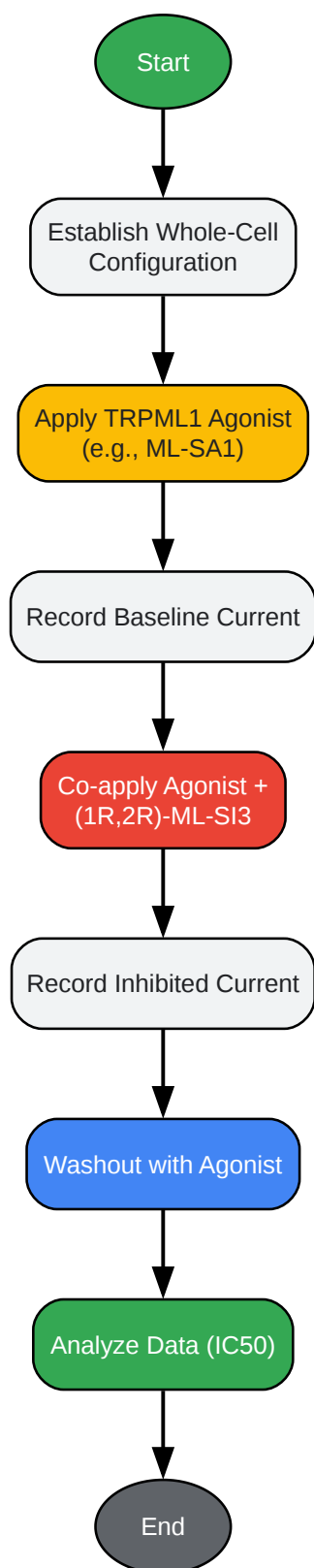
Materials:

- HEK293T cells overexpressing human TRPML1.
- Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).
- Borosilicate glass capillaries for pipette fabrication.
- Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4.
- Intracellular (pipette) solution: 140 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, pH adjusted to 7.2.
- TRPML1 agonist (e.g., ML-SA1 or MK6-83).
- **(1R,2R)-ML-SI3** stock solution in DMSO.

Procedure:

- Culture HEK293T cells expressing TRPML1 on glass coverslips.
- Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
- Establish a whole-cell recording configuration on a TRPML1-expressing cell.

- Clamp the cell voltage at a holding potential of -60 mV.
- Perfuse the cell with the extracellular solution containing a TRPML1 agonist (e.g., 10 μ M ML-SA1) to elicit an inward current.
- Once a stable baseline current is established, co-perfuse with the agonist and varying concentrations of **(1R,2R)-ML-SI3** (e.g., 0.1 μ M to 30 μ M).
- Record the current inhibition at each concentration of **(1R,2R)-ML-SI3**.
- Wash out **(1R,2R)-ML-SI3** with the agonist-containing solution to observe any current recovery.
- Analyze the data to determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α -Synuclein-Containing Autophagosomes [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. [PDF] TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKK β /VPS34 pathway | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKK β /VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Function of (1R,2R)-ML-Si3: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2928905#what-is-the-function-of-1r-2r-ml-si3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com